molecular formula C7H9N3 B112512 3-Aminobenzenecarboximidamide CAS No. 3459-66-3

3-Aminobenzenecarboximidamide

Cat. No.: B112512
CAS No.: 3459-66-3
M. Wt: 135.17 g/mol
InChI Key: VWDSNVUXQDDXBN-UHFFFAOYSA-N
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Description

3-Aminobenzenecarboximidamide, also known as 3-aminobenzamidine, is an organic compound with the molecular formula C7H9N3. It is a white crystalline solid that is soluble in water and organic solvents. This compound is known for its role as an inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which is significant in DNA repair mechanisms.

Biochemical Analysis

Preparation Methods

The synthesis of 3-Aminobenzenecarboximidamide typically involves the reaction of 3-nitrobenzonitrile with hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, resulting in the formation of this compound . Industrial production methods may involve similar catalytic hydrogenation processes, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

3-Aminobenzenecarboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.

    Reduction: It can be reduced further to form corresponding amines.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions.

Scientific Research Applications

3-Aminobenzenecarboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: As a PARP inhibitor, it is used in studies related to DNA repair and cell death mechanisms.

    Medicine: Its role as a PARP inhibitor makes it a potential therapeutic agent in cancer treatment, as it can enhance the efficacy of certain chemotherapeutic agents.

    Industry: It is used in the production of various pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

3-Aminobenzenecarboximidamide is similar to other benzamidine derivatives, such as:

    4-Aminobenzenecarboximidamide: Similar structure but with the amino group in the para position.

    2-Aminobenzenecarboximidamide: Similar structure but with the amino group in the ortho position.

    Benzamidine: Lacks the amino group on the benzene ring. The uniqueness of this compound lies in its specific inhibition of PARP and its potential therapeutic applications in cancer treatment.

Properties

IUPAC Name

3-aminobenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDSNVUXQDDXBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30276751
Record name m-Aminobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3459-66-3
Record name m-Aminobenzamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30276751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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